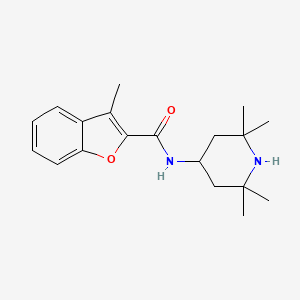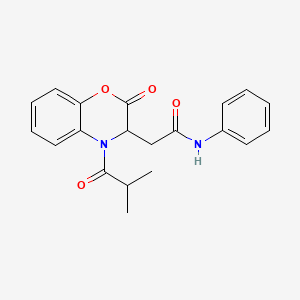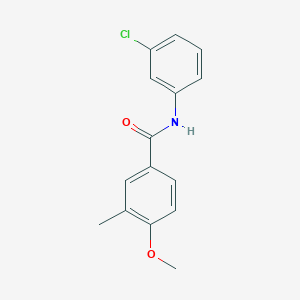
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide
描述
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide, also known as MTBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTBC is a synthetic compound that belongs to the class of benzofuran derivatives and is known to exhibit a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways involved in inflammation, oxidative stress, and neuronal function. 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses. Additionally, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been reported to modulate the activity of various neurotransmitter systems, including the dopaminergic, serotonergic, and cholinergic systems.
Biochemical and Physiological Effects
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the levels of reactive oxygen species (ROS), and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has also been shown to modulate the activity of various signaling pathways involved in neuronal function, including the cAMP/PKA/CREB pathway, the MAPK/ERK pathway, and the PI3K/Akt pathway. Furthermore, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been reported to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time without degradation. Additionally, it exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, there are also some limitations to using 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used. Furthermore, the optimal dosage and treatment duration for 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide have not been established.
未来方向
There are several future directions for research on 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide. One area of interest is the development of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the elucidation of the mechanism of action of 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and treatment duration for 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide and to investigate its potential side effects. Finally, the development of new synthetic methods for 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide and its derivatives may lead to the discovery of compounds with improved therapeutic properties.
科学研究应用
3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has also been shown to scavenge free radicals and protect against oxidative stress-induced damage in various cell types. Furthermore, 3-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-benzofuran-2-carboxamide has been reported to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-14-8-6-7-9-15(14)23-16(12)17(22)20-13-10-18(2,3)21-19(4,5)11-13/h6-9,13,21H,10-11H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNUVQZYXKYSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CC(NC(C3)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4657659.png)
![N-(2,5-dichlorophenyl)-2-(3-{[2-(3-furylmethylene)hydrazino]carbonyl}-1-piperidinyl)acetamide](/img/structure/B4657663.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B4657665.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4657675.png)
![2-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4657681.png)

![5-[3-(5-bromo-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657691.png)

![5-chloro-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4657700.png)
![3-(2-methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657713.png)
![8-[(4-chloro-3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4657727.png)
![1-(3-fluorobenzoyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4657743.png)
![5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4657745.png)